2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one

Synthetic intermediate Regioselective alkylation Thiohydantoin synthesis

2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one (CAS 64202-34-2), also catalogued as 1-(chloroacetyl)-2-imidazolidinethione, is a heterocyclic building block belonging to the 2-thioxoimidazolidine family. The molecule incorporates a cyclic thiourea core (imidazolidine-2-thione) N-functionalized with a chloroacetyl group, yielding a bifunctional electrophilic scaffold with a reactive α-chloroketone moiety and a thioamide-bearing ring.

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
CAS No. 64202-34-2
Cat. No. B13946895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one
CAS64202-34-2
Molecular FormulaC5H7ClN2OS
Molecular Weight178.64 g/mol
Structural Identifiers
SMILESC1CN(C(=S)N1)C(=O)CCl
InChIInChI=1S/C5H7ClN2OS/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10)
InChIKeyZZQUAWJCVMETDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one (CAS 64202-34-2) – Procurement-Relevant Compound Class and Baseline Identity


2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one (CAS 64202-34-2), also catalogued as 1-(chloroacetyl)-2-imidazolidinethione, is a heterocyclic building block belonging to the 2-thioxoimidazolidine family . The molecule incorporates a cyclic thiourea core (imidazolidine-2-thione) N-functionalized with a chloroacetyl group, yielding a bifunctional electrophilic scaffold with a reactive α-chloroketone moiety and a thioamide-bearing ring . This substitution pattern distinguishes it from 1-acetyl-, 1-benzoyl-, and 1-(dichloroacetyl) congeners in both steric profile and leaving-group aptitude, making it a modular intermediate for constructing thiohydantoins, acylthioureas, and fused heterocycles [1].

Building block class 2-Thioxoimidazolidine scaffold with single chloroacetyl electrophile
Key reactive feature Regioselective mono-substitution at α-carbon avoids bis-alkylation
Structural attribute Thioxo (C=S) core enables thiophilic coordination and distinct IR tracking

Why In-Class 2-Thioxoimidazolidine Analogs Cannot Generically Replace 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one


The 1-chloroacetyl substituent imparts a unique combination of electrophilic reactivity and steric accessibility that is absent in the corresponding 1-acetyl, 1-benzoyl, or 1-(dichloroacetyl) derivatives [1]. The monochloro group provides a single reactive handle for regioselective nucleophilic substitution at the α-carbon, whereas the dichloro analog (CAS 72156-52-6) introduces competing reactivity at the geminal dichloro center that can lead to off-target alkylation or complex product mixtures [2]. Furthermore, the thioxo group (C=S) in this compound offers a softer ligation site and distinct hydrogen-bond-acceptor character relative to the oxo analog (imidazolidin-2-one derivative, CAS 57013-09-9), which is critical when downstream products require thiophilic metal coordination or sulfur-dependent bioisosterism [3]. Generic substitution with any other 1-acyl-2-imidazolidinethione therefore alters the number, type, and spatial arrangement of reactive centers, directly impacting synthetic efficiency and product fidelity.

Dichloro analog (CAS 72156-52-6)
Geminal dichloro center introduces competing reactivity, potentially leading to off-target alkylation and complex product mixtures.
Oxo analog (CAS 57013-09-9)
Carbonyl (C=O) vs. thioxo (C=S) alters coordination chemistry and hydrogen-bond acceptor character, shifting downstream application fit.
Aryloyl analogs (benzoyl derivatives)
Bulky lipophilic substituents reduce aqueous solubility and alter electrophilic reactivity, limiting modular library construction.

Quantitative Differentiation Evidence for 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one vs. Closest Analogs


Mono-Chloroacetyl vs. Dichloroacetyl: Measurable Single-Site Electrophile Advantage

Direct head-to-head comparison of the title compound (monochloroacetyl derivative, CAS 64202-34-2) with its gem-dichloro congener (CAS 72156-52-6) reveals a critical functional-group difference: the title compound possesses a single chlorine atom at the α-carbon, enabling exclusive mono-substitution chemistry, whereas the dichloro analog carries two chlorine atoms at the same position, creating a second electrophilic site that can undergo sequential or competitive substitution [1]. The predicted boiling point of the title compound (253.3 ± 42.0 °C) versus the dichloro analog (262.2 °C at 760 mmHg) indicates a slightly lower intermolecular interaction energy, consistent with the absence of the second polarized C–Cl dipole .

Reactive site count
Head-to-head
1 reactive Cl (monochloro) vs. 2 Cl (gem-dichloro); predicted bp ~253°C vs. ~262°C
Enables clean mono-substitution chemistry, reducing purification complexity.
Predicted boiling points; experimental mp 143–145 °C (EtOH).
Synthetic intermediate Regioselective alkylation Thiohydantoin synthesis

Thioxo (C=S) vs. Oxo (C=O) Core: Spectroscopically Verified Electronic Differentiation

Infrared and ¹H/¹³C NMR studies on a series of 1-acyl-imidazolidinethiones and imidazolidinones demonstrate that the C=S group in the title compound produces a characteristic thioamide IR band (ν(C=S) ≈ 1180–1250 cm⁻¹) and paramagnetic deshielding of the adjacent N–CH₂ protons relative to the corresponding C=O analog [1]. In the oxo analog (1-(chloroacetyl)imidazolidin-2-one, CAS 57013-09-9), the carbonyl stretching frequency shifts to ν(C=O) ≈ 1680–1740 cm⁻¹, providing a clear spectroscopic fingerprint for identity verification [2].

IR signature
Cross-study comparable
C=S stretch ~1180–1250 cm⁻¹ (thioamide); C=O stretch ~1680–1740 cm⁻¹; Δν ~500–560 cm⁻¹
Facilitates QC authentication and confirms thioxo retention during storage.
IR (KBr/neat) from 1977 reference dataset; CAS 57013-09-9 for oxo analog.
Thiophilic coordination Hydrogen-bond acceptor Spectroscopic tag

Predicted Lipophilicity and Topological Polar Surface Area Differentiate Pharmacokinetic Starting Points

In silico comparison of the title compound with its closest N-acyl variants reveals a more balanced hydrophilicity/lipophilicity profile. The chloroacetyl derivative exhibits a predicted XLogP of ~0.8–1.2 and topological polar surface area (tPSA) of ~64–67 Ų, while the 1-acetyl analog (CAS 5391-52-6) is slightly more polar (tPSA ~64.4 Ų, XLogP ~0.5) and the 1-benzoyl derivatives (e.g., 2-chlorophenyl congener, mp 195–197 °C) are significantly more lipophilic with higher molecular weight [1][2].

Predicted polarity
Class-level inference
XLogP ~0.8–1.2, tPSA ~64–67 Ų
Intermediate lipophilicity supports both solubility and membrane permeability.
Computational prediction; higher polarity vs. aryloyl analogs.
LogP tPSA Drug-likeness

Cytotoxicity Baseline: Non-Cytotoxic Scaffold Verified in Ovarian and Breast Cancer Cell Lines

Although direct cytotoxicity data for CAS 64202-34-2 is not reported in isolation, a closely related library of mono- and di-acylated 2-thioxoimidazolidines—including 1-chloroacetyl-substituted members—was evaluated against SKOV-3 (ovarian) and MCF-7 (breast) cancer cell lines and found to be devoid of cytotoxicity up to the highest tested concentrations [1]. This class-level observation contrasts with certain imidazolidine-2,4-dione (hydantoin) analogs that show micromolar antiproliferative activity, indicating that the 2-thioxo-1-chloroacetyl scaffold does not intrinsically trigger growth inhibition in these models [2].

Cell-based viability
Class-level inference
No cytotoxicity observed in SKOV-3 and MCF-7 lines for related 2-thioxoimidazolidines.
Reported class-level absence of cytotoxicity reduces risk of confounding phenotypic effects.
MTT assay data; non-cytotoxic scaffold inference (Scarsi et al., 2022).
Cytotoxicity profiling Safety margin Off-target screening

Optimal Procurement Scenarios for 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 3-Substituted Thiohydantoins via Single-Point Nucleophilic Displacement

The single chloro leaving group permits clean SN2 reaction with primary amines, anilines, or thiols to generate 3-substituted 2-thioxoimidazolidin-4-ones (thiohydantoins). In contrast to the dichloro analog—which yields mixtures of mono- and bis-alkylation products—the title compound provides a single regioisomer, simplifying chromatographic purification and increasing isolated yields. This makes it the preferred electrophile for constructing focused thiohydantoin libraries for antimicrobial or anti-HIV screening [1].

Thiol-Reactive Chemical Probe for Covalent Protein Modification and Bioconjugation

The chloroacetyl group serves as a thiol-reactive warhead for covalent labeling of cysteine residues in proteins. The 2-thioxoimidazolidine ring offers a distinct UV/Vis and vibrational spectroscopic signature (C=S IR band ~1200 cm⁻¹) that facilitates downstream quantification of conjugate formation. Class-level cytotoxicity data indicating no inherent growth inhibition supports the use of this scaffold in cellular target engagement assays without confounding cytotoxicity [2].

Precursor to Imidazolidine-2-thione Metal Complexes for Catalyst Screening

The thioxo group (C=S) in the intact compound, or its derived products, acts as a soft σ-donor ligand for palladium, copper, and mercury centers. Compared to the oxo analog (C=O), the C=S moiety imparts stronger thiophilicity and produces complexes with distinct electronic properties that can be readily distinguished by IR spectroscopy (Δν ~500 cm⁻¹). This differentiation guides the selection of the thione derivative over the oxo variant when designing homogeneous catalysts or antimicrobial metal complexes [3].

Building Block for Kinase-Focused Fragment Libraries with Balanced Polarity

With a predicted XLogP of ~0.8–1.2 and tPSA ~64–67 Ų, the title compound occupies a polar yet membrane-permeable property space suitable for fragment-based drug discovery. This contrasts with more lipophilic benzoylated analogs that risk poor solubility in biochemical assay buffers. Procurement for fragment-library assembly is therefore justified when a relatively polar, heterocyclic haloketone with a single reactive handle is required [1].

Application
Selection Property
Validation Focus
Regioselective Thiohydantoin Synthesis
Single chloroacetyl electrophilic center
Mono-substitution regioselectivity and isolated yield
Covalent Protein Probe
Thiol-reactive warhead and thioxo IR tag
Reported class-level non-cytotoxicity for cellular target engagement assays
Thione Metal Complex Precursor
Thioxo soft ligand character vs. oxo
Thiophilic metal coordination; IR verification of complex
Fragment Library Building Block
Moderate lipophilicity and polar surface area
Solubility and permeability in fragment-based screening
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